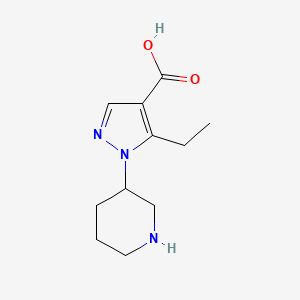

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

5-ethyl-1-piperidin-3-ylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,15,16) |

InChI Key |

IODRQSHLAUWULZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NN1C2CCCNC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Enolate-Based Cyclization with N-Alkylhydrazinium Salts

Primary Source : US Patent US6297386B1

Method :

- Substrate Preparation : Ethyl 2,4-diketohexanoate is reacted with sodium ethoxide to form the enolate.

- Cyclization : The enolate is treated with a piperidin-3-ylhydrazinium salt (e.g., methylhydrazinium formate) in 50% ethanol/water.

- Regioselectivity : The N-alkylhydrazinium salt directs alkylation to the nitrogen adjacent to the carboxylate, yielding ethyl 5-ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate.

- Hydrolysis : The ester is hydrolyzed using 6M HCl at 80°C for 6 hours to afford the carboxylic acid.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Cyclization | 78–85 | 40°C, 20 min (ultrasound-assisted) |

| Hydrolysis | 92 | 6M HCl, reflux |

Advantages : High regioselectivity, scalability, and compatibility with aqueous conditions.

Multicomponent Reaction (MCR) Approach

Primary Source : Beilstein J. Org. Chem.

Method :

- Reagents : Ethyl acetoacetate, piperidin-3-ylhydrazine, and ethyl glyoxylate undergo a one-pot condensation.

- Cyclocondensation : Catalyzed by InCl₃ under ultrasound irradiation (25 kHz, 40°C, 20 min).

- Oxidation : The intermediate pyrazole ester is oxidized using KMnO₄ in acidic conditions to introduce the carboxylic acid.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| MCR | 70 | InCl₃ (20 mol%), 50% EtOH |

| Oxidation | 65 | 0.1M H₂SO₄, 60°C |

Limitations : Moderate yields due to competing side reactions.

Modification of Preformed Pyrazole Esters

Primary Source : PubChem CID 59261059

Method :

- Alkylation : Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is treated with ethyl iodide and K₂CO₃ in DMF to introduce the ethyl group at position 5.

- Hydrolysis : The ester is converted to the acid via NaOH (2M) at room temperature.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Alkylation | 60 | DMF, 80°C, 12h |

| Hydrolysis | 88 | NaOH, RT, 4h |

Challenges : Competitive N- vs. C-alkylation requires careful optimization.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Enolate Cyclization | 85 | High | Industrial |

| MCR | 65 | Moderate | Lab-scale |

| Alkylation-Hydrolysis | 60 | Low | Lab-scale |

Optimal Route : Enolate-based cyclization offers superior yield and selectivity, making it preferable for large-scale synthesis.

Critical Reaction Parameters

- Temperature : Cyclization proceeds efficiently at 40–60°C. Higher temperatures risk piperidine ring decomposition.

- Catalyst : InCl₃ (in MCR) enhances reaction rates but may require post-reaction purification.

- Solvent : Ethanol/water mixtures balance solubility and environmental safety.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Esters or amides.

Scientific Research Applications

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

*Estimated based on analogs.

Key Observations:

- Piperidine vs.

- Ethyl Group : The ethyl substituent at position 5 is conserved across analogs, contributing to steric bulk and moderate lipophilicity.

- Polarity : Hydrophilic groups (e.g., 2-hydroxyethyl) improve aqueous solubility but may reduce blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Xanthine Oxidase (XO) Inhibition:

- Y-700: Exhibits exceptional XO inhibitory activity (IC50: 5.8 nM), attributed to the electron-withdrawing cyano and bulky neophenyl groups enhancing target binding .

- Target Compound: No direct XO inhibition data is available, but its piperidine moiety may favor interactions with enzymes requiring basic nitrogen atoms, such as proteases or kinases.

Receptor Binding Profiles:

- For example, WIN 55212-2 binds preferentially to CB2 due to its bicyclic structure, suggesting that the target compound’s piperidine group could similarly modulate receptor affinity .

Biological Activity

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of 244.28 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

1. Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. In particular, 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has demonstrated:

- Inhibition of Tumor Growth : Studies have reported that derivatives like this compound can inhibit tumor growth in vitro and in vivo models.

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Pyrazole derivatives are frequently evaluated for their efficacy against:

- Bacterial Infections : Testing has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Infections : Some studies suggest potential antifungal activity as well.

3. Anti-inflammatory Effects

5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its anti-inflammatory properties:

- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines, which plays a critical role in inflammatory diseases.

- Therapeutic Applications : This property positions the compound as a candidate for treating conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid:

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of ethyl acetoacetate derivatives with hydrazines or phenylhydrazines to form the pyrazole core . Subsequent functionalization at the 1-position of the pyrazole ring with piperidin-3-yl groups may employ alkylation or nucleophilic substitution. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides/chlorides introduces substituents . Intermediates are characterized via IR, H-NMR, and mass spectrometry, with purity confirmed by elemental analysis .

Q. What spectroscopic methods are critical for characterizing this compound and its analogs?

Key techniques include:

- IR spectroscopy to identify carboxylic acid (-COOH) and pyrazole ring vibrations.

- H-NMR to resolve substituent positions (e.g., ethyl group protons at δ ~1.2–1.4 ppm and piperidine protons at δ ~2.5–3.5 ppm) .

- Mass spectrometry for molecular ion ([M+H]) and fragmentation pattern analysis .

- Elemental analysis to confirm purity and stoichiometry .

Q. How is the anti-inflammatory and analgesic activity of this compound evaluated in preclinical studies?

Standard assays include:

- Carrageenan-induced paw edema in rodents to measure anti-inflammatory effects .

- Acetic acid-induced writhing or hot-plate tests for analgesic activity .

- Ulcerogenicity studies (e.g., assessing gastric lesions in rats) to evaluate safety profiles .

Advanced Research Questions

Q. What strategies optimize the compound’s selectivity for biological targets, and how are structure-activity relationships (SAR) explored?

- Substituent variation : Modifying the ethyl group or piperidine ring alters lipophilicity and hydrogen-bonding capacity, impacting target affinity . For instance, chloro or methyl groups at the 3-position enhance receptor binding in analogs .

- Computational docking : Molecular modeling predicts interactions with enzymes like cyclooxygenase (COX) or kinases .

- In vitro assays : Competitive binding studies with radiolabeled ligands quantify affinity for specific receptors .

Q. How can contradictory pharmacological data (e.g., efficacy vs. toxicity) be resolved?

- Dose-response studies : Establish therapeutic windows using IC and LD values .

- Metabolic profiling : HPLC-MS identifies metabolites responsible for off-target effects .

- Comparative analogs : Test structurally related compounds to isolate toxicophores (e.g., ulcerogenic sulfhydryl groups) .

Q. What computational methods are used to predict the compound’s pharmacokinetics and bioavailability?

Q. How do solvent systems and reaction conditions influence the synthesis yield and purity?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidine coupling .

- Catalysts : Use of Pd/C or CuI in cross-coupling reactions improves regioselectivity .

- Temperature control : Low temperatures (~0–5°C) minimize side reactions during carboxyl group activation .

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?

- Enzyme inhibition assays : Measure inhibition of COX-2, phospholipase A2, or NF-κB pathways .

- Cell-based models : Use LPS-stimulated macrophages to quantify cytokine suppression (e.g., TNF-α, IL-6) .

- Receptor antagonism : Radioligand displacement assays in transfected HEK293 cells expressing target GPCRs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.